Ethyl (1,4-dioxan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,4-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters It features a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,4-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetate with 1,4-dioxane. This reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(1,4-dioxan-2-yl)acetate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dioxan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters, and other substituted products.
Scientific Research Applications
Ethyl 2-(1,4-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1,4-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the 1,4-dioxane ring.
Methyl 2-(1,4-dioxan-2-yl)acetate: A similar compound where the ethyl group is replaced by a methyl group.
Uniqueness
Ethyl 2-(1,4-dioxan-2-yl)acetate is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and physical properties.
Biological Activity
Ethyl (1,4-dioxan-2-yl)acetate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from 1,4-dioxane, a cyclic ether known for its unique structural properties that contribute to its reactivity and biological interactions. The presence of the acetate group enhances its solubility and potential interactions with biological systems.
Chemical Formula
- Molecular Formula : C8H14O4
- Molecular Weight : 174.19 g/mol
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of compounds related to 1,4-dioxane derivatives. For instance, a study reported that 2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol exhibited strong inhibitory effects against various bacterial strains, including Enterococcus faecalis and Candida albicans, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Table 1: Antimicrobial Activity of Dioxane Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol | Enterococcus faecalis | 32 |
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol | Candida albicans | 64 |
N-6-benzoyladenine derivatives | Staphylococcus aureus | 50 |
Antiviral Activity
Research has also highlighted the antiviral properties of dioxane-based compounds. A notable study synthesized a bisdioxane antiviral agent that inhibited Sindbis virus replication with an effective concentration (EC50) of 14 μM. Interestingly, the intermediate (R)-2-hydroxymethyl-[1,4]dioxane was found to be even more effective with an EC50 of 3.4 μM .
Table 2: Antiviral Activity of Dioxane Derivatives
Compound | Virus | EC50 (μM) |
---|---|---|
Bisdioxane derivative | Sindbis virus | 14 |
(R)-2-hydroxymethyl-[1,4]dioxane | Sindbis virus | 3.4 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the dioxane ring can significantly influence receptor binding affinity and functional activity at adrenergic and serotoninergic receptors .
Key Findings from SAR Studies
- Receptor Binding : Variations in substituents on the dioxane ring can enhance or diminish receptor affinity.
- Functional Profiles : Compounds with specific structural features demonstrated improved stimulation or inhibition profiles in various assays.
Table 3: Functional Profiles of Dioxane Derivatives
Compound | Receptor Type | pEC50 | % Stimulation |
---|---|---|---|
Compound A | Adrenergic | 5.90 ± 0.04 | 91.3 |
Compound B | Serotoninergic | 9.40 ± 0.13 | 81.5 |
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against a panel of bacterial pathogens. The results indicated significant antibacterial activity against Gram-positive bacteria compared to Gram-negative strains.
Case Study: Antiviral Mechanisms
Another investigation focused on the mechanisms by which dioxane derivatives inhibit viral replication. The study revealed that these compounds interfere with viral entry and replication processes within host cells.
Properties
CAS No. |
46117-11-7 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2-(1,4-dioxan-2-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3 |
InChI Key |
LBDCNRRTOHEAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1COCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.